molecular formula C18H13F3N4OS2 B2363734 3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-65-0

3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2363734
CAS No.: 847403-65-0
M. Wt: 422.44
InChI Key: GGPLCGRLWPOENS-UHFFFAOYSA-N
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Description

3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C18H13F3N4OS2 and its molecular weight is 422.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

  • Antitumor and Antimicrobial Activities : Benzothiazole derivatives, including compounds structurally related to the specified chemical, have been synthesized and evaluated for their antitumor properties. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity against certain human breast cancer cell lines, indicating potential antitumor applications (Hutchinson et al., 2001). Additionally, new series of arylthiazole derivatives have been synthesized and displayed good antimycobacterial activity against Mycobacterium tuberculosis, suggesting their use as lead compounds for antitubercular candidate development (Shinde et al., 2019).

Catalytic Applications

  • Catalysis and Oxidation Reactions : Compounds with benzothiazole and triazole moieties have been explored for their catalytic properties. For example, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands demonstrated efficient catalysis in oxidation of alcohols and transfer hydrogenation of ketones (Saleem et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition : Benzimidazole derivatives, including those related to the specified chemical structure, have been studied for their role as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the potential applications of such compounds in protecting metals against corrosion (Yadav et al., 2013).

Synthetic Methodologies

  • Novel Synthetic Routes : Research has also focused on the development of novel synthetic methodologies for producing benzothiazole derivatives, indicating the versatility and interest in manipulating the core structure for various scientific applications (Luo et al., 2016).

Properties

IUPAC Name

3-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4OS2/c1-27-16-23-22-15(10-24-13-7-2-3-8-14(13)28-17(24)26)25(16)12-6-4-5-11(9-12)18(19,20)21/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPLCGRLWPOENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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